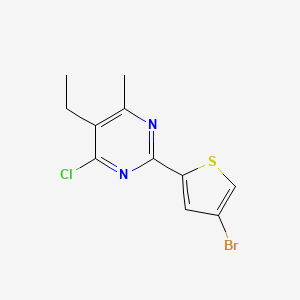
2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide is a complex organic compound that belongs to the class of carbohydrate derivatives. It is characterized by the presence of benzoyl protecting groups at the 2, 3, 4, and 6 positions of the galactopyranosyl ring, with a cyanide group attached to the anomeric carbon. This compound is of significant interest in synthetic organic chemistry due to its utility in glycosylation reactions and its role as an intermediate in the synthesis of more complex carbohydrate structures.
Vorbereitungsmethoden
The synthesis of 2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide typically involves the protection of the hydroxyl groups of D-galactopyranose with benzoyl groups. This is followed by the introduction of the cyanide group at the anomeric position. The synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, 4, and 6 of D-galactopyranose are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups do not participate in subsequent reactions.
Introduction of Cyanide Group: The protected galactopyranose is then treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·OEt2). This results in the formation of the desired this compound.
Analyse Chemischer Reaktionen
2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide undergoes various chemical reactions, including:
Hydrolysis: The cyanide group can be hydrolyzed to form the corresponding carboxylic acid derivative under acidic or basic conditions.
Reduction: The cyanide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl protecting groups can be selectively removed under mild acidic or basic conditions to yield the free hydroxyl groups.
Common reagents and conditions used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., LiAlH4). The major products formed from these reactions include carboxylic acids, amines, and deprotected galactopyranosyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates. Its protected form allows for selective glycosylation reactions, making it valuable in carbohydrate chemistry.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycan-based probes for biological research.
Medicine: It serves as a precursor for the synthesis of glycosylated drugs and therapeutic agents. Its derivatives are explored for their potential in drug delivery and targeting.
Industry: The compound is used in the production of specialty chemicals and materials, particularly in the development of glycosylated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide primarily involves its role as a glycosyl donor in glycosylation reactions. The cyanide group at the anomeric position can be activated by a Lewis acid catalyst, leading to the formation of a glycosyl cation intermediate. This intermediate can then react with various nucleophiles, such as alcohols or amines, to form glycosidic bonds. The benzoyl protecting groups ensure that the glycosylation occurs selectively at the desired position.
Vergleich Mit ähnlichen Verbindungen
2,3,4,6-Tetra-O-benzoyl-b-D-galactopyranosyl cyanide can be compared with other similar compounds, such as:
2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl cyanide: This compound has benzyl protecting groups instead of benzoyl groups, which can affect its reactivity and solubility.
2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl cyanide: This compound has acetyl protecting groups, which are more labile and can be removed under milder conditions compared to benzoyl groups.
2,3,4,6-Tetra-O-benzoyl-D-glucopyranosyl cyanide: This compound is similar in structure but has a glucose backbone instead of a galactose backbone, which can influence its stereochemistry and reactivity.
The uniqueness of this compound lies in its specific protecting groups and the presence of the cyanide group, which make it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C35H27NO9 |
|---|---|
Molekulargewicht |
605.6 g/mol |
IUPAC-Name |
[(2R,3S,4R,5S,6S)-3,4,5-tribenzoyloxy-6-cyanooxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C35H27NO9/c36-21-27-29(43-33(38)24-15-7-2-8-16-24)31(45-35(40)26-19-11-4-12-20-26)30(44-34(39)25-17-9-3-10-18-25)28(42-27)22-41-32(37)23-13-5-1-6-14-23/h1-20,27-31H,22H2/t27-,28+,29-,30-,31+/m0/s1 |
InChI-Schlüssel |
JKHRAWZFZMGIKG-GKFQJYPJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


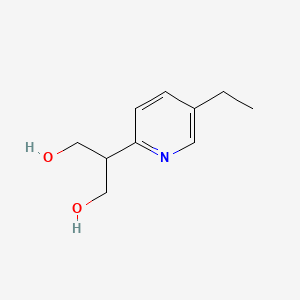
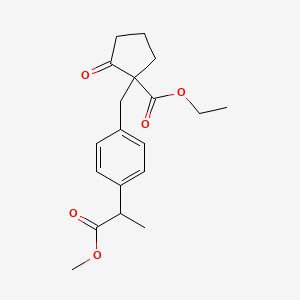
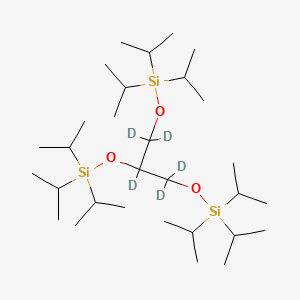
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
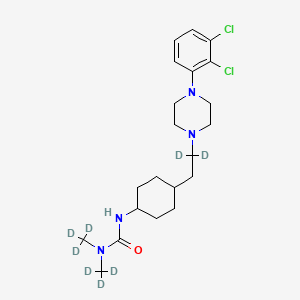
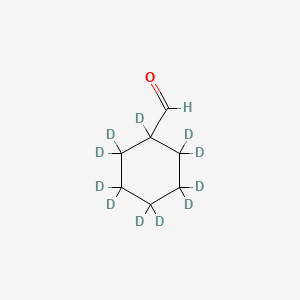
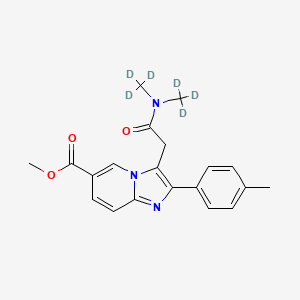
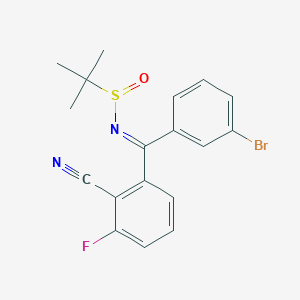
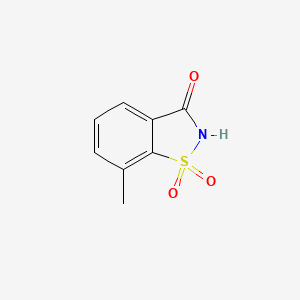

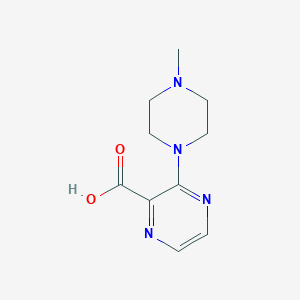
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)
